molecular formula C20H18O4S B14014435 2,2'-[Sulfonylbis(methylene)]di(2,3-dihydro-1H-inden-1-one) CAS No. 63261-26-7

2,2'-[Sulfonylbis(methylene)]di(2,3-dihydro-1H-inden-1-one)

Cat. No.: B14014435
CAS No.: 63261-26-7
M. Wt: 354.4 g/mol
InChI Key: DTAZXFDKFSVUKZ-UHFFFAOYSA-N
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Description

2-[(1-Oxo-2,3-dihydroinden-2-yl)methylsulfonylmethyl]-2,3-dihydroinden-1-one is a complex organic compound characterized by its unique structure, which includes two dihydroindenone units connected by a sulfonylmethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Oxo-2,3-dihydroinden-2-yl)methylsulfonylmethyl]-2,3-dihydroinden-1-one typically involves multiple steps. One common approach is the condensation of 2-hydroxy-2-(2-oxo-propyl)-indane-1,3-dione with ninhydrin in an acetic acid medium. This reaction forms a carbon-based nucleophile that attacks the electrophilic C-2 position of ninhydrin, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Oxo-2,3-dihydroinden-2-yl)methylsulfonylmethyl]-2,3-dihydroinden-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(1-Oxo-2,3-dihydroinden-2-yl)methylsulfonylmethyl]-2,3-dihydroinden-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-[(1-Oxo-2,3-dihydroinden-2-yl)methylsulfonylmethyl]-2,3-dihydroinden-1-one involves its interaction with molecular targets through its electrophilic and nucleophilic sites. The sulfonylmethyl group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures. This compound can also interact with biological molecules, potentially influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Oxo-2,3-dihydroinden-2-yl)methylsulfonylmethyl]-2,3-dihydroinden-1-one is unique due to its dual dihydroindenone units connected by a sulfonylmethyl bridge. This structure imparts distinct electronic and chemical properties, making it valuable for specific applications in organic electronics and medicinal chemistry.

Properties

CAS No.

63261-26-7

Molecular Formula

C20H18O4S

Molecular Weight

354.4 g/mol

IUPAC Name

2-[(3-oxo-1,2-dihydroinden-2-yl)methylsulfonylmethyl]-2,3-dihydroinden-1-one

InChI

InChI=1S/C20H18O4S/c21-19-15(9-13-5-1-3-7-17(13)19)11-25(23,24)12-16-10-14-6-2-4-8-18(14)20(16)22/h1-8,15-16H,9-12H2

InChI Key

DTAZXFDKFSVUKZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=CC=CC=C21)CS(=O)(=O)CC3CC4=CC=CC=C4C3=O

Origin of Product

United States

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